molecular formula C20H15FN4O2 B4381328 N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

Cat. No.: B4381328
M. Wt: 362.4 g/mol
InChI Key: ONMVTROUICUNPL-UHFFFAOYSA-N
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Description

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a pyrazole ring, an isoxazole ring, and a fluorobenzyl group, making it a subject of interest in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O2/c21-17-9-5-4-8-15(17)12-25-13-16(11-22-25)23-20(26)18-10-19(27-24-18)14-6-2-1-3-7-14/h1-11,13H,12H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMVTROUICUNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CN(N=C3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the fluorobenzyl group through nucleophilic substitution. The isoxazole ring is then formed via cyclization reactions, and the final step involves the formation of the carboxamide group.

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction using 2-fluorobenzyl bromide and a suitable base.

    Cyclization to Form Isoxazole Ring: The isoxazole ring is formed by reacting hydroxylamine with a β-keto ester under basic conditions.

    Formation of Carboxamide Group: The final step involves the reaction of the isoxazole intermediate with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like ketones or nitro groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the pyrazole ring may yield pyrazole oxides, while reduction of the isoxazole ring may produce isoxazolidines.

Scientific Research Applications

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.

    Pharmacology: The compound is used in pharmacological studies to understand its effects on different biological pathways and its potential as a drug candidate.

    Chemical Biology: Researchers use this compound to probe biological systems and understand the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
  • N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
  • N-[1-(2-bromobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

Uniqueness

N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its ability to interact with biological targets. This fluorine substitution often results in improved metabolic stability and bioavailability compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide
Reactant of Route 2
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N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-phenyl-3-isoxazolecarboxamide

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